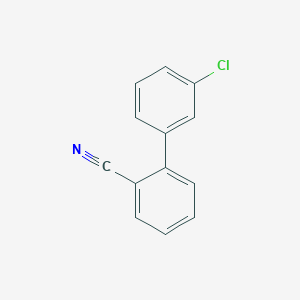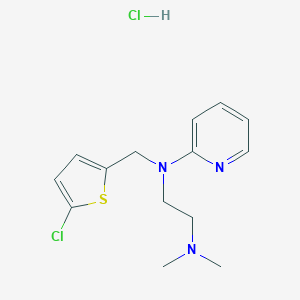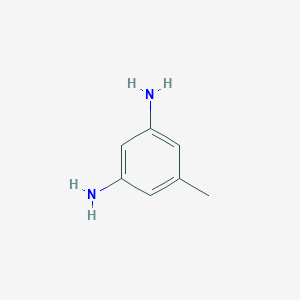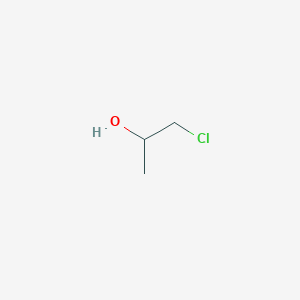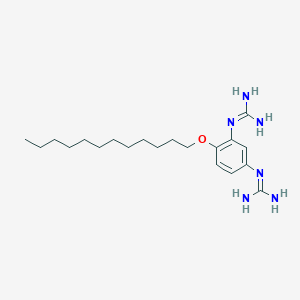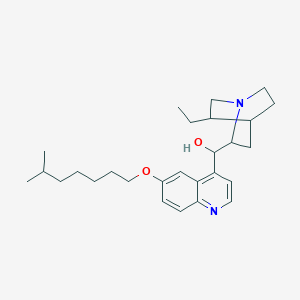
Isooctylhydrocupreine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctylhydrocupreine (IHCP) is a synthetic compound that belongs to the class of bisbenzylisoquinoline alkaloids. It was first synthesized in 1982 by researchers at the Shanghai Institute of Materia Medica, China. IHCP has been widely studied for its potential use as a therapeutic agent due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of Isooctylhydrocupreine is not fully understood. However, it has been proposed that Isooctylhydrocupreine exerts its pharmacological effects through the modulation of various signaling pathways in the body. Isooctylhydrocupreine has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Isooctylhydrocupreine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Isooctylhydrocupreine has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
Isooctylhydrocupreine has several advantages and limitations for lab experiments. One advantage is that it exhibits a range of pharmacological activities, which makes it a useful compound for studying various biological processes. However, Isooctylhydrocupreine has a relatively low yield, which makes it challenging to produce in large quantities. Additionally, Isooctylhydrocupreine has a complex chemical structure, which makes it difficult to synthesize and analyze.
Zukünftige Richtungen
There are several future directions for research on Isooctylhydrocupreine. One area of research is the development of new synthesis methods that can produce Isooctylhydrocupreine in larger quantities. Another area of research is the identification of the specific signaling pathways that are modulated by Isooctylhydrocupreine. This could lead to the development of new therapeutic agents that target these pathways. Additionally, further research is needed to determine the safety and efficacy of Isooctylhydrocupreine in humans.
Conclusion:
In conclusion, Isooctylhydrocupreine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. Isooctylhydrocupreine has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, Isooctylhydrocupreine is a promising compound that has the potential to be developed into a new therapeutic agent for the treatment of various diseases.
Synthesemethoden
Isooctylhydrocupreine can be synthesized through a multi-step process that involves the condensation of benzylisoquinoline with aldehydes or ketones. The synthesis of Isooctylhydrocupreine is a complex process that requires a high level of expertise and precision. The yield of Isooctylhydrocupreine is relatively low, which makes it a challenging compound to produce in large quantities.
Wissenschaftliche Forschungsanwendungen
Isooctylhydrocupreine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. Isooctylhydrocupreine has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Eigenschaften
CAS-Nummer |
130-87-0 |
|---|---|
Produktname |
Isooctylhydrocupreine |
Molekularformel |
C27H38N2O2 |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[6-(6-methylheptoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C27H40N2O2/c1-4-20-18-29-14-12-21(20)16-26(29)27(30)23-11-13-28-25-10-9-22(17-24(23)25)31-15-7-5-6-8-19(2)3/h9-11,13,17,19-21,26-27,30H,4-8,12,14-16,18H2,1-3H3 |
InChI-Schlüssel |
DIOGDSVVUWNLHM-UHFFFAOYSA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O |
Kanonische SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCCCCC(C)C)O |
Andere CAS-Nummern |
130-87-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



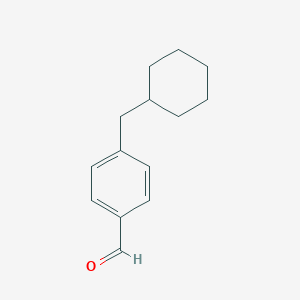
![1,6-Dioxaspiro[2.5]octane](/img/structure/B90491.png)
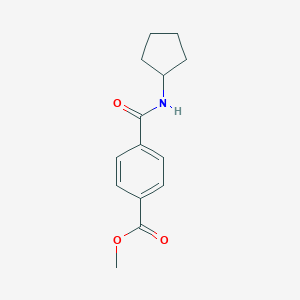
![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
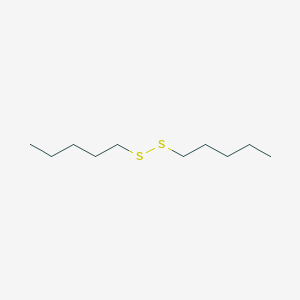
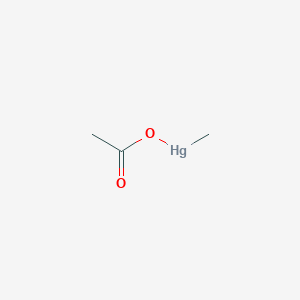
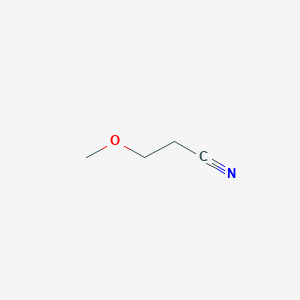
![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
